(3R)-3-aminoheptanoic acid hydrochloride
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Overview
Description
(3R)-3-aminoheptanoic acid hydrochloride is a chiral amino acid derivative with potential applications in various fields of science and industry. It is characterized by the presence of an amino group at the third carbon of the heptanoic acid chain, and it exists as a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-aminoheptanoic acid hydrochloride typically involves the enantioselective hydrogenation of a suitable precursor. One common method is the asymmetric hydrogenation of 3-ketoheptanoic acid using a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, resulting in the formation of (3R)-3-aminoheptanoic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes using highly efficient chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired enantiomer is produced. The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-aminoheptanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(3R)-3-aminoheptanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-aminoheptanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The compound may also participate in metabolic pathways, where it is converted to other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
(3S)-3-aminoheptanoic acid hydrochloride: The enantiomer of (3R)-3-aminoheptanoic acid hydrochloride.
3-aminohexanoic acid hydrochloride: A shorter chain analog.
3-aminopentanoic acid hydrochloride: An even shorter chain analog.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or shorter chain analogs. Its longer carbon chain also provides distinct chemical properties and reactivity .
Properties
IUPAC Name |
(3R)-3-aminoheptanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLUJWKWWPBXAA-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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